2-(Pyrrolidin-3-yl)pyrazine
Description
Significance of Pyrazine (B50134) and Pyrrolidine (B122466) Scaffolds in Chemical Sciences
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 75% of drugs approved by the FDA containing such moieties. nih.gov The pyrazine and pyrrolidine rings, in particular, are privileged scaffolds that appear frequently in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.gov
The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. nih.gov This arrangement gives the molecule a unique electronic character and a zero dipole moment due to its symmetry. mdpi.com The pyrazine nucleus is a key component in numerous clinically used drugs and is associated with a wide array of biological activities. nih.govresearchgate.net Its ability to participate in various binding interactions, most frequently as a hydrogen bond acceptor via its nitrogen atoms, makes it a valuable component in drug design. acs.org The pyrazine scaffold has been successfully incorporated into compounds with applications as anticancer, antitubercular, diuretic, and antidiabetic agents. nih.govbenthamdirect.com
The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its significance is derived from several key physicochemical properties. tandfonline.com Being a saturated, sp³-hybridized system, the pyrrolidine ring provides three-dimensional structural diversity, a desirable trait for exploring pharmacophore space and achieving high target selectivity. nih.govresearchgate.net This non-planar structure undergoes "pseudorotation," which allows it to adopt various conformations. nih.gov The presence of stereogenic carbons in the pyrrolidine ring is a crucial feature, as different stereoisomers can exhibit distinct biological profiles due to specific binding interactions with proteins. nih.govresearchgate.net Furthermore, the pyrrolidine scaffold can enhance a molecule's pharmacokinetic properties, such as bioavailability and metabolic stability. tandfonline.com It is a core structure in many alkaloids and therapeutic agents with a vast range of activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org
The table below summarizes the diverse biological activities associated with pyrazine and pyrrolidine derivatives, underscoring their importance in medicinal chemistry.
| Scaffold | Associated Biological Activities |
| Pyrazine | Anticancer, Antitubercular, Diuretic, Antidiabetic, Anti-inflammatory, Analgesic, Antioxidant nih.govmdpi.comtandfonline.com |
| Pyrrolidine | Anticancer, Antiviral, Antibacterial, Antifungal, Anticonvulsant, Anti-inflammatory, Antihypertensive tandfonline.comfrontiersin.orgnih.gov |
Overview of Research Trajectories for Nitrogen-Containing Heterocycles
The field of nitrogen-containing heterocycles is a dynamic and rapidly expanding area of chemical research. nih.gov These compounds are ubiquitous in nature and form the structural basis for a multitude of essential biological molecules, including vitamins and nucleic acids. nih.gov Consequently, the synthesis and utilization of aza-heterocycles have long been the focus of intensive study. frontiersin.org
A primary research trajectory is the development of novel and more efficient synthetic methodologies. rsc.orgbenthamdirect.com Scientists are continuously exploring new ways to construct and modify these ring systems, often focusing on atom-economy, stereoselectivity, and environmental sustainability. rsc.orgbenthamdirect.com This includes the use of innovative techniques like cascade reactions, C-H activation, and nanocatalysis to rapidly access a wide variety of N-heterocycles. benthamdirect.combenthamdirect.com Such advancements are critical for expanding the available "drug-like" chemical space and driving more efficient drug discovery programs. benthamdirect.com
Another significant trend is the expanding application of nitrogen-containing heterocycles beyond their role as mere structural components of a final product. They are increasingly used as ligands for transition metal catalysts and as organocatalysts in their own right. frontiersin.orgfrontiersin.org The unique electronic properties of the nitrogen heteroatom allow these molecules to effectively coordinate with metals or participate in catalytic cycles, facilitating a wide range of chemical transformations. nih.govfrontiersin.org
Furthermore, recent analyses of pharmaceuticals approved by the U.S. FDA highlight a clear trend: an incredible increase in drugs containing at least one nitrogen heterocycle, rising to 82% in the last decade from 59% in preceding decades. acs.org This underscores the sustained and growing importance of these scaffolds in modern drug discovery and development. Research continues to focus on creating libraries of diverse heterocyclic compounds for screening against various diseases, aiming to identify new potent and selective therapeutic agents. nih.govmdpi.com
Positioning of 2-(Pyrrolidin-3-yl)pyrazine within Relevant Chemical Space
The compound this compound exists at the confluence of the well-established chemical spaces of its constituent pyrazine and pyrrolidine moieties. By linking the aromatic, electron-deficient pyrazine ring with the saturated, three-dimensional pyrrolidine ring, a hybrid structure with a unique profile of properties is created. This combination allows for the potential blending of the biological activities and physicochemical advantages of both scaffolds.
The structure is part of a broader class of pyrazine-pyrrolidine derivatives that are of significant interest in medicinal chemistry. Research on related structures provides context for the potential applications of this compound. For example, the fused pyrrolo[1,2-a]pyrazine (B1600676) core has been investigated for its anticancer activity. nih.gov Similarly, substituted pyrrolo[2,3-b]pyrazines have been developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) for cancer treatment. google.com
More directly, this compound dihydrochloride (B599025) is recognized as a versatile building block in research and development. chemimpex.com Its utility has been specifically highlighted in the following areas:
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents, with a particular focus on drugs targeting neurological disorders. chemimpex.com
Neuroscience Research: The compound is used in studies of neurotransmitter systems, aiding in the understanding of brain function. chemimpex.com
The linkage of a pyrrolidine ring (or its derivatives like proline) to a pyrazine core has been a strategy in the design of inhibitors for specific protein targets. nih.gov The pyrrolidine portion can provide crucial interactions within protein binding pockets, while the pyrazine acts as a key scaffold for further functionalization. The specific attachment at the 3-position of the pyrrolidine ring offers a distinct spatial arrangement and vector for substitution compared to other isomers, defining its unique place within the relevant chemical space for drug discovery and chemical biology.
The table below lists some marketed drugs that contain either a pyrazine or a pyrrolidine ring, illustrating the clinical success of these individual scaffolds.
| Drug Name | Core Scaffold | Therapeutic Use |
| Amiloride | Pyrazine | Potassium-sparing diuretic researchgate.net |
| Prazosin | Pyrazine (as part of a piperazine (B1678402) ring) | Antihypertensive |
| Captopril | Pyrrolidine (as Proline) | ACE inhibitor, Antihypertensive frontiersin.org |
| Enalapril | Pyrrolidine (as Proline) | ACE inhibitor, Antihypertensive frontiersin.org |
| Aniracetam | Pyrrolidine (as Pyrrolidinone) | Nootropic (Anti-Alzheimer) frontiersin.org |
| Clindamycin | Pyrrolidine | Antibacterial frontiersin.org |
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h3-4,6-7,9H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXFAWRHPGWZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Pyrrolidin 3 Yl Pyrazine and Its Derivatives
Established Chemical Synthesis Routes
The chemical synthesis of 2-(pyrrolidin-3-yl)pyrazine and its analogues is predominantly achieved through a combination of cyclization reactions, cross-coupling strategies, and functional group interconversions. These methods provide a robust toolbox for medicinal chemists to generate a diverse array of derivatives for structure-activity relationship studies.
Cyclization Reactions in Pyrrolidine (B122466) and Pyrazine (B50134) Ring Formation
The formation of the core heterocyclic rings, pyrrolidine and pyrazine, is a cornerstone of the synthesis of the target molecule.
The pyrazine ring is often constructed through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A classical approach involves the reaction of an α-dicarbonyl species with an appropriate diamine, leading to the formation of a dihydropyrazine (B8608421) intermediate which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net Variations of this method include the use of α-amino ketones which can undergo self-condensation or react with another α-amino ketone to form the pyrazine ring. For instance, the oxidative dimerization of α-amino ketones, which can be generated in situ from α-diketones, is a viable route to symmetrically substituted pyrazines. nih.govd-nb.info More recent developments have explored photoredox/copper co-catalyzed domino cyclization of oxime esters with trimethylcyanosilane to construct pyrazine rings. rsc.org N-propargylamines have also been identified as versatile precursors for pyrazine synthesis through various cyclization reactions. researchgate.net
The pyrrolidine ring can be synthesized through various intramolecular cyclization strategies. nih.gov One common method is the intramolecular hydroamination of unsaturated amines, where an amino group attacks a double or triple bond within the same molecule to form the five-membered ring. organic-chemistry.org Another powerful approach is the [3+2] cycloaddition reaction between azomethine ylides and alkenes, which allows for the stereoselective construction of highly substituted pyrrolidines. nih.govfigshare.com Additionally, intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, provides a direct route to pyrrolidine rings. organic-chemistry.org A novel photo-promoted ring contraction of pyridines using silylborane has also been developed to produce pyrrolidine derivatives. nih.gov
The fusion of these two heterocyclic systems can be achieved through sequential reactions. For example, a pyrrolopyrazinone core can be synthesized by constructing the pyrrole (B145914) ring onto a pre-existing diketopiperazine structure. nih.gov This often involves an initial aldol (B89426) condensation followed by a Lewis acid-catalyzed cyclization. nih.gov
| Ring System | Cyclization Strategy | Key Precursors | Catalyst/Conditions | Citation(s) |
| Pyrazine | Condensation | 1,2-Dicarbonyls, 1,2-Diamines | Oxidation | researchgate.net |
| Pyrazine | Oxidative Dimerization | α-Amino Ketones | - | nih.govd-nb.info |
| Pyrazine | Domino Cyclization | Oxime Esters, Trimethylcyanosilane | Photoredox/Copper | rsc.org |
| Pyrrolidine | Intramolecular Hydroamination | Unsaturated Amines | - | organic-chemistry.org |
| Pyrrolidine | [3+2] Cycloaddition | Azomethine Ylides, Alkenes | - | nih.govfigshare.com |
| Pyrrolidine | Intramolecular C-H Amination | Amines with C-H bonds | Copper | organic-chemistry.org |
| Pyrrolopyrazinone | Pyrrole Annulation | Diketopiperazine, Aldehydes | Lewis Acid (e.g., Gold) | nih.gov |
Cross-Coupling and Nucleophilic Substitution Approaches
Cross-coupling reactions and nucleophilic substitutions are pivotal for linking the pre-formed pyrrolidine and pyrazine rings or for introducing substituents onto the heterocyclic scaffolds.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are widely employed to form carbon-carbon bonds. nih.govbeilstein-journals.org For instance, a bromo-substituted pyrazine can be coupled with a pyrrolidine-containing boronic acid or vice versa to construct the desired C-C bond between the two rings. nih.gov These reactions offer a high degree of functional group tolerance and are instrumental in creating diverse libraries of compounds.
Nucleophilic aromatic substitution (SNAr) is another key strategy. A halogenated pyrazine, being electron-deficient, readily undergoes substitution with a nucleophilic pyrrolidine derivative. For example, 2-chloropyrazine (B57796) can react with 3-hydroxypyrrolidine in the presence of a base to form the corresponding ether linkage. Similarly, amination of a halopyrazine with a 3-aminopyrrolidine (B1265635) derivative is a common approach. vulcanchem.com The synthesis of pyrrolopiperazine-2,6-diones has been achieved through a Ugi reaction followed by an intramolecular nucleophilic substitution. nih.govacs.org
The choice between a cross-coupling and a nucleophilic substitution approach often depends on the desired linkage (C-C vs. C-N or C-O) and the availability of the starting materials.
| Reaction Type | Substrates | Catalyst/Reagents | Product Linkage | Citation(s) |
| Suzuki-Miyaura Coupling | Halogenated Pyrazine, Pyrrolidine Boronic Acid | Palladium Catalyst, Base | C-C | nih.govbeilstein-journals.org |
| Nucleophilic Aromatic Substitution | Halogenated Pyrazine, 3-Hydroxypyrrolidine | Base | C-O | vulcanchem.com |
| Nucleophilic Aromatic Substitution | Halogenated Pyrazine, 3-Aminopyrrolidine | Base | C-N | vulcanchem.com |
| Ugi/Nucleophilic Substitution | Amino acid, Aldehyde, Isocyanide, Bromo-acid | - | Pyrrolidinone formation | nih.govacs.org |
Functional Group Interconversions and Transformations
Functional group interconversions (FGIs) are essential for modifying existing functional groups on the this compound scaffold to access a wider range of derivatives. ub.eduimperial.ac.uk These transformations are typically performed in the later stages of a synthesis.
Common FGIs include:
Reduction of esters or amides on the pyrrolidine or pyrazine ring to the corresponding alcohols or amines.
Oxidation of alcohols to aldehydes or carboxylic acids.
Protection and deprotection of sensitive functional groups, such as amines (e.g., with Boc or Cbz groups), to allow for selective reactions at other sites.
Halogenation of the pyrazine ring, often to prepare it for subsequent cross-coupling reactions. imist.ma
Amide bond formation by coupling a carboxylic acid on one ring with an amine on the other. imist.ma
Esterification of carboxylic acids. imist.ma
These transformations are crucial for fine-tuning the properties of the final molecule and for exploring structure-activity relationships. imperial.ac.ukimist.ma
Stereoselective Synthesis of Pyrrolidine Moieties
The stereochemistry of the pyrrolidine ring is often critical for biological activity. Therefore, developing stereoselective syntheses for the 3-substituted pyrrolidine core is of high importance.
One successful approach is the use of chiral auxiliaries . For example, chiral N-tert-butanesulfinylamines can be used to direct the diastereoselective addition of nucleophiles to imines, leading to the formation of chiral pyrrolidine precursors. figshare.com Another strategy involves the use of asymmetric catalysis . For instance, palladium-catalyzed asymmetric synthesis can produce enantioenriched 2-pyrrolidinones. acs.org
Furthermore, [3+2] cycloaddition reactions involving chiral starting materials or catalysts can provide highly stereocontrolled access to densely substituted pyrrolidines. figshare.com The development of efficient and stereoselective routes to key intermediates, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlights the progress in this area. acs.org
Chemo-Enzymatic and Biocatalytic Synthesis of Pyrazine Scaffolds
In recent years, chemo-enzymatic and biocatalytic approaches have emerged as powerful and sustainable alternatives to traditional chemical synthesis for producing pyrazine scaffolds. nih.govd-nb.infonih.gov These methods often offer high selectivity and operate under mild reaction conditions.
A notable example is the use of transaminases (ATAs) to mediate the key amination step of ketone precursors. nih.govd-nb.infonih.govresearchgate.net Treatment of α-diketones with a transaminase in the presence of an amine donor yields α-amino ketones, which then undergo oxidative dimerization to form pyrazines. nih.govd-nb.infonih.gov This method has been successfully applied to the synthesis of various substituted pyrazines. nih.govd-nb.info
Another innovative biocatalytic approach employs L-threonine dehydrogenase to generate aminoacetone in situ from the natural amino acid L-threonine. sciety.orgresearchgate.netresearchgate.net This aminoacetone can then undergo dimerization and subsequent reactions to form asymmetric trisubstituted pyrazines under environmentally benign conditions. sciety.orgresearchgate.netresearchgate.net This strategy integrates biocatalysis with green chemistry principles, offering a sustainable route to these valuable compounds. sciety.orgresearchgate.net
These biocatalytic methods are particularly attractive for the food and pharmaceutical industries due to their green credentials and the potential for producing compounds with high purity. sciety.orgresearchgate.net
Precursor Design and Building Block Strategies
The efficient synthesis of this compound and its derivatives heavily relies on the strategic design and availability of key precursors and building blocks. hoffmanchemicals.comcymitquimica.com
Commonly used building blocks include:
Substituted pyrazines: Halogenated pyrazines, pyrazinecarboxylic acids, and aminopyrazines serve as versatile starting points for elaboration.
Substituted pyrrolidines: Chiral and achiral 3-hydroxypyrrolidines, 3-aminopyrrolidines, and pyrrolidine-3-carboxylic acids are crucial for introducing the pyrrolidine moiety. The protection of the pyrrolidine nitrogen is often necessary during the synthesis.
N-Propargylamines: These have been shown to be versatile precursors that can undergo various cyclization reactions to form pyrazine and other nitrogen-containing heterocycles. researchgate.net
| Building Block Type | Examples | Role in Synthesis |
| Pyrazine Precursors | 2-Chloropyrazine, 2-Bromopyrazine, Pyrazine-2-carboxylic acid | Introduction of the pyrazine core |
| Pyrrolidine Precursors | (R/S)-3-Hydroxypyrrolidine, Boc-3-aminopyrrolidine, Pyrrolidine-3-one | Introduction of the pyrrolidine core |
| Bifunctional Precursors | N-Propargylamines | Formation of the pyrazine ring via cyclization |
Optimization of Synthetic Conditions and Process Development
The successful synthesis of this compound and its derivatives on a laboratory or industrial scale hinges on the careful optimization of reaction conditions and robust process development. The primary goals of optimization are to maximize product yield and purity, minimize reaction times, reduce the formation of byproducts, and ensure the economic and environmental viability of the synthetic route. acs.org Methodologies such as Design of Experiments (DoE) are frequently employed in the pharmaceutical and fine chemical industries to systematically screen and optimize experimental parameters, moving beyond traditional one-factor-at-a-time approaches. acs.org
Detailed research into the synthesis of pyrazine-containing scaffolds reveals common themes in optimization, focusing on key parameters such as the choice of catalyst, base, solvent, and reaction temperature.
Catalyst and Base Selection:
The selection of an appropriate catalyst and base is often the most critical factor in pyrazine ring formation or functionalization. In the synthesis of 2,5-disubstituted pyrazines via dehydrogenative self-coupling of β-amino alcohols, a reaction analogous to what might be used for pyrazine precursors, extensive screening of catalysts and bases has been performed. nih.govacs.org For the model reaction of 2-phenylglycinol to 2,5-diphenylpyrazine, a manganese-based pincer complex was identified as a highly effective catalyst. acs.org The choice of base was also found to be crucial, with potassium hydride (KH) providing significantly better yields than other bases like potassium tert-butoxide (tBuOK) or sodium methoxide (B1231860) (NaOMe). acs.org
| Entry | Catalyst (2 mol %) | Base (3 mol %) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Mn Complex 2 | KH | Toluene (B28343) | 150 | 99 |
| 2 | Mn Complex 2 | KH | THF | 150 | 90 |
| 3 | Mn Complex 2 | KH | 1,4-Dioxane | 150 | 95 |
| 4 | Mn Complex 2 | tBuOK | Toluene | 150 | 15 |
| 5 | Mn Complex 2 | NaOMe | Toluene | 150 | 10 |
| 6 | Mn Complex 2 | NaOEt | Toluene | 150 | 81 |
| 7 | Mn Complex 5 | KH | Toluene | 150 | 64 |
Similarly, in the synthesis of pyrazole-fused pyrazines, the catalyst and additives were systematically varied to improve product yield. Copper(II) chloride (CuCl₂) was found to be a more effective catalyst than other copper salts like Cu(OAc)₂, and the addition of Na₂CO₃ was shown to promote the reaction. mdpi.com
Solvent and Temperature Effects:
The reaction solvent and temperature play a pivotal role in solubility, reaction kinetics, and pathway selectivity. In the manganese-catalyzed synthesis of 2,5-diphenylpyrazine, toluene was identified as the optimal solvent, yielding 99%, compared to 90% in THF and 95% in 1,4-dioxane. acs.org Temperature is also a key variable; for instance, in the synthesis of pyrazole-fused pyridazines, a related nitrogen heterocycle, 100 °C was determined to be the optimal reaction temperature. mdpi.com For the synthesis of a specific derivative, 3-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, controlling the temperature between 0–25°C during the sulfonylation step is noted as a critical parameter to minimize side reactions. vulcanchem.com
Optimization of Coupling Reactions:
The synthesis of more complex derivatives often involves coupling reactions where optimization is essential. In the development of pyrazine-containing 1,2,3-triazole derivatives, researchers investigated a wide array of parameters for the key coupling steps. researchgate.net For the synthesis of amide derivatives, the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling reagent with N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (B109758) (DCM) provided excellent yields. researchgate.net For ester formation, a combination of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) was effective. researchgate.net
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DCM | 10 | 92 |
| 2 | EDCI/HOBt | DIPEA | DCM | 12 | 85 |
| 3 | PyBOP | DIPEA | DCM | 12 | 88 |
| 4 | HATU | Et₃N | DCM | 10 | 80 |
| 5 | HATU | DIPEA | DMF | 10 | 75 |
Process Development and Scale-Up:
Beyond laboratory-scale optimization, process development for the synthesis of this compound and its derivatives involves addressing challenges related to scalability, safety, and cost. When scaling up a reaction, parameters that were optimal in the lab may need to be revisited. For example, a reaction that was heated to 150 °C in a small vial may require different heating protocols and longer times in a large reactor. acs.org The choice of reagents may also be influenced by cost and availability on a larger scale. The development of synthetic routes for complex pharmaceutical intermediates, such as those for Upadacitinib which contains a pyrrolo[2,3-b]pyrazine core, involves meticulous planning to ensure each step is high-yielding and reproducible. google.com The potential to use continuous flow reactors can offer precise control over reaction conditions and improve scalability for industrial production.
Structural Characterization and Advanced Analysis of 2 Pyrrolidin 3 Yl Pyrazine Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are the cornerstone for determining the molecular structure of 2-(pyrrolidin-3-yl)pyrazine derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a comprehensive picture of the atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for mapping the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of a this compound derivative would exhibit characteristic signals for both the pyrazine (B50134) and pyrrolidine (B122466) rings. The pyrazine protons typically appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm) rsc.orgchemicalbook.com. The protons on the pyrrolidine ring would be found in the aliphatic region, with their chemical shifts and multiplicities dictated by their specific environment and coupling interactions. The methine proton at the C3 position of the pyrrolidine ring, being adjacent to the pyrazine ring, would likely appear as a multiplet. The protons on the nitrogen-bearing carbons of the pyrrolidine ring would also show characteristic shifts researchgate.netnih.gov.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbon atoms of the pyrazine ring would resonate at lower field (typically δ 140-155 ppm) due to their aromatic nature rsc.orgresearchgate.net. The aliphatic carbons of the pyrrolidine ring would appear at a much higher field. Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for unequivocally assigning proton and carbon signals and confirming the connectivity between the pyrazine and pyrrolidine moieties researchgate.net.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed, confirming the compound's molecular mass rsc.orgresearchgate.net. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula researchgate.netnih.gov. The fragmentation pattern often involves characteristic losses from both the pyrazine and pyrrolidine rings, providing further structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Key absorptions would include C-H stretching vibrations for the aromatic pyrazine ring and the aliphatic pyrrolidine ring. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear as a characteristic band, typically in the range of 3300-3500 cm⁻¹. C=N and C=C stretching vibrations from the pyrazine ring would also be observable in the fingerprint region researchgate.net.
| Spectroscopic Data for a Representative 2,5-Disubstituted Pyrazine | |
| Technique | Observed Signals (Illustrative) |
| ¹H NMR (CDCl₃) | δ 9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 |
| MS (EI) m/z | 232 (M⁺), 204, 178, 155, 102 |
Table based on data for 2,5-diphenylpyrazine, provided for illustrative comparison of pyrazine ring signals. rsc.org
X-ray Crystallography and Solid-State Structural Determinations
X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For a derivative of this compound, a crystal structure would elucidate the planarity of the pyrazine ring and the conformation of the pyrrolidine ring.
A key feature in the crystal packing of such molecules is the formation of intermolecular hydrogen bonds. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor (N-H), while the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors nih.gov. This can lead to the formation of supramolecular structures, such as dimers or chains nih.govnih.gov. For instance, N-H···N interactions involving the pyrazine nitrogen are commonly observed in related crystal structures, often forming distinct motifs like inversion dimers nih.gov. The specific packing arrangement is a result of the interplay between these strong hydrogen bonds and weaker van der Waals forces nih.govscispace.com. Analysis of the crystal packing can reveal π–π stacking interactions between adjacent pyrazine rings, which also contribute to the stability of the crystal lattice nih.gov.
| Typical Intermolecular Interactions in Pyrazine/Pyrrolidine Crystals | |
| Interaction Type | Description |
| Hydrogen Bonding | N-H (pyrrolidine) as donor to N (pyrazine) as acceptor. Can form dimers or extended chains. nih.govnih.govmdpi.com |
| π–π Stacking | Interactions between the electron clouds of adjacent pyrazine rings. nih.gov |
| van der Waals Forces | Weaker, non-specific interactions contributing to the overall crystal packing. nih.gov |
Conformational Analysis and Stereochemical Investigations
The this compound molecule possesses significant conformational flexibility, primarily arising from the puckering of the non-planar pyrrolidine ring and rotation around the C-C bond connecting the two rings.
The pyrrolidine ring typically adopts one of two predominant puckered "envelope" conformations, often referred to as Cγ-endo ("down") and Cγ-exo ("up") acs.org. The preferred conformation is heavily influenced by the nature and position of substituents on the ring acs.orgnih.govnih.gov. For a 3-substituted pyrrolidine, the substituent can adopt either a pseudo-equatorial or a pseudo-axial position, with the former generally being more stable due to reduced steric strain. Computational modeling and NMR-based conformational analysis, including the measurement of ³J(H,H) coupling constants, can be used to determine the dominant ring pucker in solution acs.org.
The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-2-(pyrrolidin-3-yl)pyrazine. The absolute configuration of these stereoisomers is a critical aspect of their chemical identity. Stereoselective synthesis methods are often employed to produce enantiomerically pure or enriched forms of such compounds google.com.
| Conformational Features of Substituted Pyrrolidines | |
| Feature | Description |
| Ring Puckering | The pyrrolidine ring exists in two primary envelope conformations: Cγ-endo and Cγ-exo. acs.orgnih.gov |
| Substituent Position | The pyrazine group at C3 can be in a pseudo-equatorial or pseudo-axial orientation, influencing ring conformation. |
| Rotational Isomers | Rotation around the bond connecting the pyrrolidine and pyrazine rings leads to different spatial arrangements. |
| Stereoisomerism | The C3 carbon is a chiral center, leading to (R) and (S) enantiomers. |
Electronic Structure and Aromaticity Investigations
The electronic properties of the pyrazine ring are significantly influenced by the attached pyrrolidinyl substituent. The pyrrolidine group, specifically the nitrogen atom, acts as an electron-donating group (EDG) through inductive and resonance effects nih.govrsc.orgyoutube.com. This donation of electron density into the pyrazine ring increases the ring's nucleophilicity and can affect its reactivity and spectroscopic properties nih.govnih.gov. Pyrazine itself is characterized by a low-lying lowest unoccupied molecular orbital (LUMO) researchgate.net. The introduction of an EDG would be expected to raise the energy of the molecular orbitals.
The aromaticity of the pyrazine ring can be quantitatively assessed using computational methods that calculate specific indices.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity dtu.dkrsc.orgnih.gov.
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A large negative NICS value is indicative of aromatic character dtu.dknih.govmdpi.comresearchgate.net.
While benzene (B151609) is the archetypal aromatic compound, diazines like pyrazine also exhibit significant aromatic character dtu.dkrsc.org. The introduction of the electron-donating pyrrolidinyl group could slightly modulate the bond lengths and the ring current, thus subtly altering these aromaticity indices compared to unsubstituted pyrazine.
| Aromaticity Indices | |
| Index | Principle |
| HOMA | Based on the geometric structure (bond length equalization). Value approaches 1 for highly aromatic systems. dtu.dkrsc.orgnih.gov |
| NICS | Based on magnetic properties (shielding at the ring center). Large negative values indicate aromaticity. dtu.dknih.govmdpi.com |
Advanced Techniques for Purity and Isomeric Assessment
Assessing the purity of this compound, particularly its enantiomeric purity, requires specialized analytical techniques. As a chiral compound, it is crucial to quantify the relative amounts of the (R) and (S) enantiomers, a value expressed as the enantiomeric excess (ee) heraldopenaccess.usnih.govmasterorganicchemistry.comyoutube.com.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers heraldopenaccess.usnih.gov. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with pyrrolidine moieties nih.govmdpi.comsemanticscholar.org. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated heraldopenaccess.usmasterorganicchemistry.com.
Other techniques that can be employed for purity and isomeric assessment include:
Capillary Electrophoresis (CE): CE with chiral selectors added to the buffer can also provide excellent enantiomeric separations, often with high efficiency and low sample consumption nih.gov.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers give mirror-image CD spectra, and the magnitude of the CD signal can be used to determine enantiomeric excess if a standard of known purity is available nih.gov.
| Techniques for Isomeric Assessment | |
| Technique | Application |
| Chiral HPLC | Separation and quantification of (R) and (S) enantiomers using a chiral stationary phase. heraldopenaccess.usnih.govmdpi.comsemanticscholar.org |
| Chiral Capillary Electrophoresis | High-efficiency separation of enantiomers using chiral selectors in the running buffer. nih.gov |
| Circular Dichroism | Determination of absolute configuration and enantiomeric excess by measuring differential light absorption. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, Molecular Orbitals)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate molecular structure, reactivity, and spectroscopic properties. Studies on pyrazine (B50134) and its derivatives often employ the B3LYP functional with various basis sets (e.g., 6-31+G(d,p)) to optimize molecular geometries and calculate key electronic parameters. d-nb.info
These calculations provide insights into the distribution of electrons within the molecule through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller energy gap suggests the molecule is more reactive. semanticscholar.org
Natural Bond Orbital (NBO) analysis is another quantum chemical technique used to study charge distribution, charge transfer, and donor-acceptor interactions within the molecule. d-nb.infonih.gov For pyrazine derivatives, NBO calculations can reveal the partial charges on the nitrogen and carbon atoms, identifying potential sites for nucleophilic or electrophilic attack. semanticscholar.org
Table 1: Representative Quantum Chemical Properties of Pyrazine Derivatives
| Property | Description | Typical Findings for Pyrazine Scaffolds |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates chemical reactivity. | A lower energy gap correlates with higher reactivity. semanticscholar.org |
| Dipole Moment | A measure of the overall polarity of the molecule. | The value is influenced by the symmetry and nature of substituents on the pyrazine ring. semanticscholar.org |
| NBO Charges | Calculated atomic charges that describe the electron distribution. | Pyrazine nitrogens typically carry a negative charge, making them potential hydrogen bond acceptors. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. | Negative potential is concentrated around the nitrogen atoms, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. |
This table is generated based on findings from studies on various pyrazine derivatives.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For derivatives containing the 2-(Pyrrolidin-3-yl)pyrazine scaffold, docking studies are instrumental in rationalizing their biological activity and understanding their binding modes. These studies have been performed on a range of targets, including histone deacetylases (HDACs), kinases, and bacterial enzymes like Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1). mdpi.comnih.gov
The docking process typically reveals key amino acid residues that interact with the ligand. For pyrazine-containing compounds, the heteroaromatic ring is often involved in crucial interactions:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site. nih.govresearchgate.net
π-Interactions: The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and histidine (His). researchgate.net
Hydrophobic Interactions: The pyrrolidine (B122466) ring and any alkyl substituents can form hydrophobic contacts within nonpolar pockets of the binding site.
For example, in studies of pyrazine-based antibacterial agents targeting the DNA gyrase B subunit of E. coli (PDB: 4DUH), docking simulations showed that a pyrazine derivative formed hydrogen bonds and π-hydrogen bonds, contributing to a strong binding affinity. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational flexibility of the complex over time. semanticscholar.org MD simulations are performed on docked poses to validate their stability and observe how the ligand and protein adapt to each other. scispace.com
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD value over the simulation time (e.g., 100 ns) indicates that the complex has reached equilibrium and is stable. scispace.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.
MD simulations on pyrazine derivatives bound to human serum albumin (HSA) have shown that the binding can enhance the stability of the protein. semanticscholar.orgrawdatalibrary.net Such simulations confirm that the interactions predicted by docking, like hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, reinforcing the credibility of the proposed binding mode.
Structure-Activity Relationship (SAR) Methodologies and Design Principles
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. For the this compound scaffold, SAR investigations focus on how modifications to either the pyrazine or the pyrrolidine ring impact potency and selectivity. nih.govnih.gov
Computational SAR is often explored through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate physicochemical descriptors of molecules with their experimental activities. semanticscholar.orgnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are favorable or unfavorable for activity. scispace.com
SAR studies on pyrrolidine and pyrazine derivatives have yielded several design principles:
Pyrrolidine Ring Substitution: The position and stereochemistry of substituents on the pyrrolidine ring can significantly affect biological activity and target selectivity. nih.gov
Pyrazine Ring Decoration: Adding substituents to the pyrazine ring can modulate electronic properties and provide additional interaction points with the target protein.
Linker Modification: The connection between the two rings can be altered to optimize the ligand's orientation within the binding site.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a this compound-based inhibitor might include features such as hydrogen bond acceptors (from the pyrazine nitrogens), a hydrophobic group (from the pyrrolidine ring), and an aromatic ring feature. preprints.org
Once a pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govmdpi.com This process filters for molecules that match the pharmacophore hypothesis, rapidly identifying novel compounds that are likely to be active. researchgate.netnih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening. For instance, pharmacophore models based on pyrazine derivatives have been used to screen for potential PIM-1 kinase inhibitors. researchgate.net
Prediction of Molecular Interactions and Binding Affinities
A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity. While docking scores provide a preliminary estimate, more rigorous methods are often employed for greater accuracy. nih.govnih.gov
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular post-processing methods applied to MD simulation trajectories to calculate the free energy of binding. scispace.comrsc.org This calculation provides a more quantitative prediction of how tightly a ligand binds to its target. The binding free energy is composed of various terms, including van der Waals forces, electrostatic interactions, and solvation energies. nih.gov
Analysis of the interactions between pyrazine-based ligands and proteins shows that their binding is often a complex interplay of multiple forces. nih.govresearchgate.net The heteroaromatic nature of the pyrazine ring allows it to participate in both polar (hydrogen bonds) and nonpolar (aromatic) interactions, making it a versatile scaffold in medicinal chemistry. nih.govresearchgate.net
Table 2: Common Molecular Interactions and Computational Prediction Methods
| Interaction Type | Description | Computational Method for Prediction |
| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom (e.g., N, O). | Molecular Docking, MD Simulations, NBO Analysis |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Molecular Docking, MD Simulations |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Molecular Docking, MM/GBSA |
| Binding Free Energy | The overall energy change upon ligand binding; indicates affinity. | MM/GBSA, MM/PBSA |
This table summarizes common interactions and the computational methods used to predict them.
Chemical Reactivity and Derivatization Strategies
Regioselective Functionalization of Pyrazine (B50134) and Pyrrolidine (B122466) Moieties
The ability to selectively functionalize either the pyrazine or the pyrrolidine ring is fundamental to creating diverse derivatives. The pyrazine ring, being a π-deficient system, is generally susceptible to nucleophilic attack, while the pyrrolidine ring's secondary amine provides a site for electrophilic substitution.
Pyrazine Moiety Functionalization: The pyrazine ring can undergo various modifications, including cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. tandfonline.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl or heteroaryl groups. mdpi.com For instance, a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a borylated indole (B1671886) has been used to synthesize pyrazine bisindole alkaloids. mdpi.com Nickel-catalyzed Kumada-Corriu cross-coupling is another robust method for forming C-C bonds on the pyrazine core. mdpi.com The strategic use of N-oxide intermediates can facilitate the introduction of functional groups at specific positions on the pyrazine ring. mdpi.com
Pyrrolidine Moiety Functionalization: The secondary amine of the pyrrolidine ring is a primary site for derivatization. Standard reactions include N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents. These reactions typically proceed under standard conditions and allow for significant diversification of the scaffold. The synthesis of functionalized pyrrolidines can also be achieved through more complex pathways, such as the ring contraction of pyridines. nih.gov
| Reaction Type | Reagents/Catalysts | Moiety Functionalized | Resulting Structure |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Pyrazine | Aryl- or Heteroaryl-substituted pyrazine |
| Kumada-Corriu Coupling | Ni catalyst, Grignard reagent | Pyrazine | Alkyl- or Aryl-substituted pyrazine |
| N-Alkylation | Alkyl halide, Base | Pyrrolidine | N-Alkyl-pyrrolidine derivative |
| N-Acylation | Acyl chloride, Base | Pyrrolidine | N-Acyl-pyrrolidine derivative |
Design and Synthesis of Analogues and Homologues
The design and synthesis of analogues of 2-(Pyrrolidin-3-yl)pyrazine are driven by the need to explore structure-activity relationships (SAR) for various biological targets. benthamdirect.com This involves modifying both the pyrazine and pyrrolidine rings, as well as the linkage between them.
Synthetic strategies often involve the condensation of α-diketones with 1,2-diaminoalkanes followed by oxidation to form the pyrazine core. slideshare.net Another approach is the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com The pyrrolidine component can be introduced using a suitable substituted diamine in the condensation step. The synthesis of pyrrolo[1,2-a]pyrazine (B1600676) scaffolds, a related class of compounds, has been achieved through methods like tandem post-Ugi cyclization and gold(I)-catalyzed annulation. nih.gov The hybridization of the pyrazine scaffold with fragments from natural products is a common strategy to create novel bioactive molecules. nih.govmdpi.com
For example, a series of 3-pyrazine-2-yl-oxazolidin-2-ones were designed and synthesized as potential inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), demonstrating the utility of this scaffold in drug discovery. nih.gov Ruthenium(III) complexes with various pyrazine derivatives have also been synthesized and characterized for their biological activity. rsc.org
Investigation of Reaction Mechanisms and Pathways
Understanding the mechanisms of pyrazine formation and derivatization is key to controlling reaction outcomes and improving yields. The formation of pyrazines in sugar-ammonia model systems, relevant to food chemistry, has been studied to elucidate the complex reaction pathways. acs.org These pathways often involve the initial formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes through oxidation or elimination. researchgate.net
In synthetic routes, the mechanism often dictates the regioselectivity of a reaction. For instance, in the amine-catalyzed inverse electron demand Diels-Alder reaction of unsymmetrical tetrazines (related azine systems) with aldehydes, the use of a pyrrolidine catalyst leads to the formation of a single regioisomer. researchgate.net The proposed mechanism involves a transition state where the secondary amine and a substituent on the tetrazine ring are favored to be on the same side. The synthesis of pyrrolo[1,2-a] mdpi.comslideshare.netresearchgate.nettriazolo[3,4-c]pyrazines proceeds through a domino reaction involving enamine formation, attack on a nitrile, and cyclodehydration. researchgate.net
Influence of Substituents on Electronic and Steric Properties
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms. mdpi.com The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the ring system. EWGs enhance the π-deficient character, making the ring more susceptible to nucleophilic attack. Conversely, EDGs can increase the electron density. These modifications affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences properties like intramolecular charge transfer (ICT), absorption and emission spectra, and redox potentials. mdpi.comnih.gov For instance, in D-A-D (donor-acceptor-donor) compounds, using a pyrazine derivative with stronger electron-withdrawing ability leads to a red-shift in absorption and fluorescence emission spectra. nih.gov
Steric Effects: Steric hindrance from bulky substituents can influence the regioselectivity of reactions by blocking certain positions from attack. researchgate.net In cross-coupling reactions, bulky groups adjacent to the reaction site can decrease reaction rates. The conformation of the pyrrolidine ring and its orientation relative to the pyrazine ring can also be influenced by the steric bulk of substituents, which can be a critical factor in the molecule's interaction with biological targets.
| Substituent Type | Effect on Pyrazine Ring | Impact on Properties |
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increases electron density | Alters HOMO/LUMO levels, may shift absorption spectra |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreases electron density | Enhances susceptibility to nucleophilic attack, red-shifts ICT bands |
| Bulky Alkyl/Aryl Group | Introduces steric hindrance | Can direct regioselectivity, may affect binding affinity to targets |
Diversification of the this compound Scaffold
The this compound core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can be derivatized to interact with a variety of biological targets. researchgate.net Diversification strategies aim to create libraries of compounds for screening against different diseases.
Key approaches to diversification include:
Hybridization: Combining the pyrazine scaffold with pharmacophores from natural products or other known drugs. nih.govmdpi.com This can lead to compounds with enhanced activity or novel mechanisms of action.
Scaffold Hopping: Replacing parts of the core structure with other heterocyclic systems to explore new chemical space while retaining key binding interactions.
Multi-component Reactions: Utilizing one-pot reactions involving three or more starting materials to rapidly generate structural complexity and produce diverse libraries of pyrazine derivatives. tandfonline.com
Functional Group Interconversion: Modifying existing functional groups on the scaffold to introduce a wide array of new functionalities, thereby altering the compound's physicochemical properties.
These strategies have led to the development of pyrazine derivatives with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.combenthamdirect.comnih.gov
Biological Relevance and Mechanistic Studies in Vitro Focus
Exploration of Molecular Targets and Binding Interactions
The 2-(pyrrolidin-3-yl)pyrazine scaffold is a versatile building block for creating ligands that can interact with a variety of protein targets. The pyrazine (B50134) moiety frequently engages in hydrogen bonds via its nitrogen atoms and can participate in π-stacking and other nonpolar interactions. nih.gov The pyrrolidine (B122466) ring, with its non-planar structure, allows for the precise spatial orientation of substituents to fit into specific binding pockets. researchgate.net
Derivatives of this and related scaffolds have been shown to target several important classes of proteins, most notably protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The fused pyrrolopyrazine scaffold, for instance, is recognized as a key structure for kinase inhibitors. researchgate.net Specific examples of molecular targets for which pyrazine- and pyrrolidine-containing compounds have been developed include:
Kinases: A variety of kinase inhibitors incorporate pyrazine-based scaffolds. For example, imidazo[1,2-a]pyrazine (B1224502) derivatives have been designed as potent and selective inhibitors of Aurora-A kinase. nih.gov Pyrrolo[2,3-b]pyrazines have been investigated as dual inhibitors of Janus kinase 3 (JAK3) and Interleukin-2-inducible T-cell kinase (ITK). nih.gov Additionally, pyrazine derivatives have been developed as inhibitors for Bruton's tyrosine kinase (BTK), Protein Kinase C (PKC), and RET kinase. nih.gov The binding of these inhibitors is often characterized by hydrogen bonds between the pyrazine nitrogens and backbone residues in the ATP-binding pocket of the kinase. For instance, the crystal structure of Darovasertib with PKCα reveals a hydrogen bond between a pyrazine nitrogen and the backbone amide of Val420. nih.gov
SHP2 Phosphatase: The protein tyrosine phosphatase SHP2 is another target for which pyrazine-based inhibitors have been developed. In one study, a known allosteric inhibitor, SHP099, was optimized by incorporating a prolylpiperazine linker attached to a pyrazine core, leading to new compounds with cytotoxic effects on cancer cell lines. mdpi.com
Central Nervous System (CNS) Receptors: The pyrrolidine scaffold is a common feature in molecules designed to treat CNS and psychiatric disorders. scinito.ainih.gov While specific targets for this compound itself are not extensively detailed, derivatives of related scaffolds like pyrazolines have been investigated for their interaction with targets such as the MAO-A enzyme, which is relevant to antidepressant activity. nih.gov
The following table summarizes the molecular targets of various derivatives containing the pyrazine or pyrrolidine scaffold.
| Compound Class | Molecular Target(s) | Key Binding Interactions Documented |
| Imidazo[1,2-a]pyrazine derivatives | Aurora-A Kinase | Hydrogen bonds, hydrophobic interactions within the ATP-binding pocket |
| Pyrrolo[2,3-b]pyrazine derivatives | ITK, JAK3 | Covalent interactions (for irreversible inhibitors), hydrogen bonds |
| Pyrazine-2-carboxamide derivatives | PKCα | Hydrogen bonds with kinase hinge region residues (e.g., Val420) |
| Pyrido[3,4-b]pyrazine derivatives | RET Kinase | Not specified |
| Pyrazine-based prolinamides | SHP2 Phosphatase | Allosteric binding, formation of new hydrogen bonds |
Investigation of Cellular Pathways and Molecular Mechanisms of Action (In Vitro)
The engagement of molecular targets by this compound derivatives translates into modulation of various cellular pathways, which have been primarily investigated through in vitro studies. These studies are crucial for understanding the compound's mechanism of action at a cellular level.
In oncology, the focus has been on pathways related to cell proliferation, survival, and death. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated significant cytotoxic effects in MCF7 and HT29 cancer cells. nih.gov Further investigation into the mechanism of action of one of the most potent compounds in this series revealed that it disrupts the cell cycle, leading to an accumulation of cells in the G₀/G₁ phase. nih.gov This cell cycle arrest was accompanied by the inhibition of the anti-apoptotic protein Bcl-2, suggesting an induction of apoptosis. nih.gov
Similarly, pyrazine derivatives designed to inhibit SHP2 were evaluated for their cytotoxic effects on human cancer cell lines, including MCF7 and HCT116. mdpi.com The inhibition of SHP2, a key node in the RAS-MAPK signaling pathway, is expected to interfere with cell proliferation and survival signals.
In the context of immunology and inflammation, kinase inhibitors based on pyrazine scaffolds can modulate immune cell signaling. For example, dual inhibitors of ITK and JAK3, which are critical for T-cell and NK-cell function, are being explored for the treatment of autoimmune disorders. nih.gov By blocking these kinases, such compounds can interfere with cytokine signaling and T-cell activation pathways.
The table below details the observed in vitro cellular effects of compounds structurally related to this compound.
| Compound Type | Cell Line(s) | Observed Cellular Pathway/Mechanism of Action |
| Pyrazoline-pyrrolidine-2,5-dione hybrids | MCF7, HT29 | Disruption of cell cycle (G₀/G₁ arrest), inhibition of anti-apoptotic Bcl-2 protein |
| Pyrazine-based SHP2 inhibitors | MCF7, HCT116 | Cytotoxicity, likely through inhibition of the RAS-MAPK pathway |
| Pyrrolo[2,3-b]pyrazine derivatives | Immune cells | Inhibition of ITK and JAK3 signaling, relevant to autoimmune responses |
| Pyrido[3,4-b]pyrazine derivatives | MiaPaCa-2 | Inhibition of pancreatic cancer cell line growth via RET kinase inhibition |
In Vitro Biological Evaluation Methodologies
A variety of in vitro methodologies are employed to evaluate the biological activity of compounds based on the this compound scaffold. These assays are essential for determining potency, selectivity, and mechanism of action.
Cytotoxicity and Antiproliferative Assays: The most common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%. This assay has been used to test pyrazine derivatives against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), Colo-205 (colon), and HCT116 (colon). nih.govmdpi.com
Kinase Inhibition Assays: To determine the potency of kinase inhibitors, biochemical assays are often used. Homogeneous Time-Resolved Fluorescence (HTRF) is a common platform for measuring kinase activity. nih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. Cell-based assays are also crucial to confirm that the compound can inhibit the kinase in a cellular context. These often involve measuring the phosphorylation of a known downstream substrate of the target kinase using techniques like Western blotting or ELISA.
Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool for investigating the effects of a compound on the cell cycle and apoptosis. nih.gov To analyze the cell cycle, cells are treated with the compound, stained with a DNA-binding dye (like propidium (B1200493) iodide), and then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M). nih.gov For apoptosis, assays like Annexin V/PI staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Pharmacodynamic Biomarker Assays: In the development of selective inhibitors, it is important to demonstrate target engagement in cells. For instance, in the development of Aurora-A kinase inhibitors, cell-based pharmacodynamic biomarker assays were used. nih.gov These assays measure the modulation of a specific biological marker that is known to be regulated by the target protein.
The following table provides a summary of common in vitro evaluation methodologies.
| Methodology | Purpose | Typical Readout/Endpoint |
| MTT Assay | To measure cell viability and determine cytotoxic/antiproliferative potency | IC₅₀ value (concentration for 50% inhibition of cell growth) |
| HTRF Kinase Assay | To measure direct inhibition of kinase enzymatic activity | IC₅₀ value (concentration for 50% inhibition of kinase activity) |
| Flow Cytometry (Cell Cycle) | To determine the effect on cell cycle progression | Percentage of cells in G₀/G₁, S, and G₂/M phases |
| Flow Cytometry (Apoptosis) | To detect and quantify apoptosis | Percentage of apoptotic cells (e.g., Annexin V positive) |
| Pharmacodynamic Biomarker Assays | To confirm target engagement in a cellular context | Change in the level or phosphorylation state of a specific biomarker (e.g., by ELISA) |
Role as a Scaffold in Chemical Probe Development
The this compound structure serves as a valuable scaffold in medicinal chemistry and the development of chemical probes. A scaffold is a core chemical structure upon which various substituents can be systematically added to create a library of compounds with diverse biological activities. researchgate.netnih.goveurekaselect.com The combination of the rigid, aromatic pyrazine ring and the flexible, three-dimensional pyrrolidine ring makes this scaffold particularly attractive for creating molecules that can probe complex biological systems. researchgate.netnih.gov
The pyrrolopyrazine core, a fused version of these two rings, is considered a "biologically active scaffold" and has been the basis for developing compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects. researchgate.net Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown a tendency to act as kinase inhibitors. researchgate.net
The utility of the this compound scaffold is also evident from its use as a key intermediate in the synthesis of more complex molecules. Its structural features allow for the introduction of diversity at multiple points, enabling chemists to fine-tune the pharmacological properties of the final compounds. This is particularly relevant in the development of drugs for CNS disorders, where subtle changes in structure can significantly impact a molecule's ability to cross the blood-brain barrier and interact with its intended target. scinito.ai
The concept of "scaffold hopping," where a core part of a known active molecule is replaced by a different, but structurally related, scaffold, has also been applied to pyrazine-containing compounds. This approach can lead to the discovery of novel chemotypes with improved properties, such as better selectivity or a more favorable patent position. nih.gov
Structure-Based Ligand Design and Optimization
Structure-based ligand design is a powerful strategy in modern drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This approach has been successfully applied to compounds containing pyrazine and pyrrolidine scaffolds.
A key step in this process is often the co-crystallization of an initial hit compound with its target protein. The resulting X-ray crystal structure provides detailed information about the binding mode of the inhibitor, including key hydrogen bonds and hydrophobic interactions. This information can then be used to guide the design of new analogs with improved potency and selectivity. For example, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided crucial insights that led to the design of more potent and selective inhibitors. nih.gov
Computational tools, such as molecular docking, are also frequently used to predict the binding mode of new designs before they are synthesized. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to have the desired activity. In the development of pyrazine-based SHP2 inhibitors, a pharmacophore model was built using the crystal structure of a known inhibitor in complex with the SHP2 protein to guide the design of new compounds. mdpi.com
Structure-activity relationship (SAR) studies are a critical component of the optimization process. By systematically modifying different parts of the scaffold and evaluating the biological activity of the resulting compounds, chemists can understand which structural features are important for activity. For example, in the development of pyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazin-4-amine based PI3Kδ inhibitors, extensive SAR studies were conducted to optimize the substituents on the pyrrolotriazine core, leading to the identification of a compound with efficacy in animal models of arthritis. nih.gov Similarly, the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors from a piperazinyl-pyrrolidin-2-one core involved enhancing the interactions of the core and its substituents with the enzyme through iterative design modifications. researchgate.net
Future Directions and Emerging Research Perspectives
Advancements in Sustainable Synthesis of Pyrazine (B50134) and Pyrrolidine (B122466) Frameworks
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. This paradigm shift is heavily influencing the synthesis of heterocyclic frameworks like pyrazine and pyrrolidine, which form the core of 2-(pyrrolidin-3-yl)pyrazine. Future research will prioritize the development of green synthetic methodologies that are not only efficient but also minimize environmental impact.
Key advancements in this area include the use of one-pot synthesis, which reduces the number of reaction steps and purification processes, thereby saving time, energy, and resources. researchgate.net The exploration of greener solvents, such as water and bio-based solvents, is another critical area of focus, aiming to replace hazardous organic solvents traditionally used in organic synthesis. researchgate.net
Several innovative techniques are being employed to promote sustainability in the synthesis of these heterocyclic compounds. Microwave-assisted and ultrasonic irradiation methods are gaining traction as they can significantly reduce reaction times and improve yields. mdpi.com Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Furthermore, the use of earth-abundant metal catalysts is being investigated to replace precious metal catalysts, which are often toxic and expensive. researchgate.net
The following table summarizes some of the key green chemistry approaches being explored for the synthesis of pyrazine and pyrrolidine frameworks:
| Green Chemistry Approach | Description | Advantages |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Reduced waste, time, and energy consumption. researchgate.net |
| Green Solvents | Utilization of environmentally benign solvents like water and bio-solvents. | Reduced toxicity and environmental pollution. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Faster reaction rates, higher yields, and cleaner reactions. mdpi.com |
| Ultrasonic Irradiation | Application of ultrasound to enhance chemical reactivity. | Improved reaction rates and yields. |
| Biocatalysis | Employment of enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com |
| Earth-Abundant Metal Catalysis | Use of catalysts based on abundant and non-toxic metals. | Lower cost and reduced toxicity compared to precious metal catalysts. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. These powerful computational tools are being increasingly integrated into the design and optimization of novel compounds, including derivatives of this compound.
In silico design and virtual screening are now standard practices in the early stages of drug discovery. researchgate.net These methods allow for the rapid screening of large virtual libraries of compounds to identify potential candidates with desired properties. Fragment-based design, a computational approach that uses small molecular fragments to build larger, more complex molecules, is also being employed to design novel pyrazine-pyrrolidine scaffolds.
Machine learning algorithms are being developed to predict various properties of molecules, such as their biological activity, toxicity, and pharmacokinetic profiles. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and experimental testing, thereby saving time and resources. Structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule influences its biological activity, are also being enhanced through the use of computational modeling and machine learning. tandfonline.com
The integration of AI and ML in the molecular design workflow for this compound derivatives can be summarized in the following table:
| AI/ML Application | Description | Impact on Molecular Design |
| Virtual Screening | Computational screening of large compound libraries against a biological target. | Rapid identification of potential hit compounds. researchgate.net |
| Fragment-Based Design | Building novel molecules from smaller chemical fragments. | Design of novel scaffolds with desired properties. |
| Property Prediction | Using machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | Prioritization of compounds for synthesis and testing. nih.govmdpi.com |
| SAR Analysis | Computational modeling to understand the relationship between chemical structure and biological activity. | Rational design of more potent and selective compounds. tandfonline.com |
| De Novo Design | Generative models to design entirely new molecules with specific properties. | Exploration of novel chemical space. |
Novel Applications in Chemical Biology and Materials Science (Non-Clinical)
Beyond its traditional role in medicinal chemistry, the this compound scaffold is finding new and exciting applications in the fields of chemical biology and materials science. The unique photophysical and electronic properties of pyrazine and pyrrolidine derivatives make them attractive candidates for the development of novel functional molecules.
In the realm of chemical biology, pyrazine-pyrrolidine conjugates are being explored as fluorescent probes for live-cell imaging. researchgate.net These probes can be designed to selectively target specific cellular components or to respond to changes in the cellular environment, providing valuable tools for studying biological processes in real-time. Furthermore, the development of specific fluorescent probes for the detection of pyrrolidine highlights the growing interest in creating tools to study this important heterocycle. nih.gov
In materials science, pyrazine-based compounds are being investigated for their potential use in organic electronics. Their ability to act as organic electrodes in batteries is a particularly promising area of research. acs.org The tunable electronic properties of pyrazine derivatives make them suitable for a range of applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. beilstein-journals.org
The following table highlights some of the emerging non-clinical applications of pyrazine and pyrrolidine derivatives:
| Application Area | Specific Use | Key Properties |
| Chemical Biology | Fluorescent probes for live-cell imaging and analyte detection. | Tunable fluorescence, biocompatibility, and targeting capabilities. researchgate.netnih.gov |
| Materials Science | Organic electrodes for batteries. | Redox activity and electronic conductivity. acs.org |
| Organic Electronics | Components for OLEDs, solar cells, and sensors. | Tunable electronic and photophysical properties. beilstein-journals.org |
Exploration of Complex Hybrid Scaffolds Incorporating this compound
To expand the chemical space and explore novel biological activities, researchers are increasingly focusing on the design and synthesis of complex hybrid scaffolds that incorporate the this compound moiety. These hybrid molecules combine the structural features of this compound with other pharmacologically relevant scaffolds, leading to compounds with potentially enhanced or entirely new properties.
The synthesis of fused heterocyclic systems, where the pyrazine and pyrrolidine rings are part of a larger, more rigid structure, is a key area of investigation. nih.gov These fused systems can exhibit unique three-dimensional shapes and electronic properties, which can lead to improved binding affinity and selectivity for biological targets. The development of pyrazine-triazole conjugates and pyrazolo-pyrrolo-pyrazines are examples of this approach. nih.govslideshare.net
Multicomponent reactions are emerging as a powerful tool for the efficient synthesis of complex hybrid molecules. beilstein-journals.org These reactions allow for the combination of three or more starting materials in a single step to generate structurally diverse products. This approach is particularly well-suited for the construction of libraries of pyrazine-pyrrolidine hybrids for high-throughput screening.
Examples of strategies for creating complex hybrid scaffolds are outlined below:
| Hybridization Strategy | Description | Potential Advantages |
| Fused Heterocyclic Systems | Incorporation of the pyrazine and pyrrolidine rings into a larger, rigid polycyclic structure. | Enhanced binding affinity and selectivity due to pre-organized conformation. nih.gov |
| Conjugated Scaffolds | Linking the this compound moiety to other pharmacophores via a linker. | Combination of the properties of different pharmacophores in a single molecule. slideshare.net |
| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Rapid generation of structural diversity for screening. beilstein-journals.org |
Unraveling Underexplored Mechanistic Aspects
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for the development of more efficient and selective synthetic methods. While significant progress has been made in developing synthetic routes to pyrazine and pyrrolidine rings, many of the finer mechanistic details remain underexplored.
Future research will likely focus on elucidating the reaction pathways involved in the formation of the pyrazine ring from precursors such as α-aminocarbonyl compounds. researchgate.net Computational studies, in conjunction with experimental investigations, will play a key role in mapping out the energy landscapes of these reactions and identifying key intermediates and transition states.
Similarly, the mechanistic intricacies of pyrrolidine ring formation, particularly through methods like copper-catalyzed intramolecular C-H amination, warrant further investigation. nih.gov A detailed understanding of the catalytic cycle and the factors that control stereoselectivity will be essential for the development of more sophisticated and enantioselective synthetic methods.
Key areas for future mechanistic studies include:
| Research Area | Focus | Importance |
| Pyrazine Ring Formation | Elucidation of reaction pathways from various precursors. | Optimization of reaction conditions and development of novel synthetic methods. researchgate.net |
| Pyrrolidine Ring Formation | Detailed investigation of catalytic cycles, especially in stereoselective reactions. | Design of more efficient and enantioselective catalysts. nih.gov |
| Hybrid Scaffold Synthesis | Understanding the interplay of different reaction components in multicomponent reactions. | Rational design of complex molecular architectures. |
| Computational Modeling | In-depth theoretical studies of reaction mechanisms. | Prediction of reaction outcomes and design of new synthetic strategies. |
Q & A
Q. What are the key steps in synthesizing 2-(Pyrrolidin-3-yl)pyrazine, and how can purity be ensured?
The synthesis typically involves coupling pyrrolidine derivatives with a pyrazine core. Key steps include:
- Nucleophilic substitution : Reacting 3-pyrrolidinol with a halogenated pyrazine precursor under reflux conditions .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for removing byproducts, as impurities from incomplete substitution or oxidation can reduce yield .
- Yield optimization : Temperature control (60–80°C) and anhydrous solvents (e.g., DMF or dichloromethane) minimize side reactions .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the pyrazine and pyrrolidine rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-N and C-H vibrations in the pyrrolidine ring .
Q. How is the biological activity of this compound initially screened?
- In vitro assays : Antimicrobial activity is tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antitumor potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazine-pyrrolidine coupling?
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity via controlled energy input .
- Catalyst selection : Palladium or copper catalysts enhance cross-coupling efficiency between heterocycles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution over elimination .
Q. What computational methods predict the electronic behavior of this compound?
- Density Functional Theory (DFT) : Models electron distribution in the pyrazine ring and nitrogen lone pairs to predict reactivity .
- Molecular Dynamics (MD) : Simulates conformational changes in the pyrrolidine moiety under physiological conditions .
- Molecular Docking : Identifies potential protein targets (e.g., kinases) by analyzing ligand-receptor interactions .
Q. How do protonation states of this compound affect its biological interactions?
- Basicity studies : Pyrazine nitrogen atoms protonate at pH < 2, altering binding affinity to metal ions or enzymes. Spectrophotometric titrations (pH 0–7) reveal pKa values .
- Coordination chemistry : The compound’s basicity increases when bound to metal complexes (e.g., [Fe(CN)]), influencing redox properties .
Q. How can contradictory data on biological activity be resolved?
- Structural analogs : Compare activity across derivatives (e.g., pyrazine-2-carboxylic acid sulfonamides) to identify pharmacophores .
- In vivo validation : Address discrepancies between in vitro and animal models by adjusting bioavailability parameters (e.g., logP, solubility) .
- Synchrotron crystallography : Resolve 3D binding modes of the compound with target proteins to clarify mechanistic inconsistencies .
Methodological Challenges
Q. What strategies mitigate degradation of this compound during storage?
Q. How are complex NMR spectra of this compound derivatives interpreted?
Q. What advanced techniques characterize weak non-covalent interactions (e.g., π-stacking) in pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
